2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane is an organic compound that features an oxirane (epoxide) ring, a benzyloxy group, and a chloropropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane typically involves the reaction of 1-(benzyloxy)-3-chloropropan-2-ol with an epoxidizing agent. One common method is to use a base such as sodium hydroxide (NaOH) to deprotonate the alcohol, followed by the addition of an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles like water, alcohols, or amines under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Epoxide ring-opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Epoxide ring-opening: Products include diols or amino alcohols, depending on the nucleophile used.
Scientific Research Applications
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactive functional groups.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane involves its reactive functional groups. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis. The benzyloxy group can participate in various substitution reactions, while the chloropropane moiety can undergo nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2,3-epoxypropane: Similar structure but lacks the chloropropane moiety.
3-Chloropropane-1,2-diol: Contains a chloropropane moiety but lacks the oxirane ring and benzyloxy group.
Uniqueness
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
106108-10-5 |
---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
2-[(1-chloro-3-phenylmethoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C13H17ClO3/c14-6-12(16-9-13-10-17-13)8-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
OGZAIRIBCHSCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.